Cas no 2137092-54-5 (tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate)

Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate is a chiral intermediate used in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key advantages include a well-defined stereocenter at the (1S)-position, ensuring enantioselectivity in downstream reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The 6-bromopyridin-3-yl moiety offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is valuable for constructing complex molecules with high precision, making it a preferred choice for researchers in medicinal chemistry and process development. Its crystalline form ensures consistent purity and handling.
tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate structure
2137092-54-5 structure
商品名:tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate
CAS番号:2137092-54-5
MF:C13H17BrN2O3
メガワット:329.189682722092
CID:5936931
PubChem ID:165493779

tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate
    • 2137092-54-5
    • EN300-1164888
    • tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
    • インチ: 1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-10(6-7-17)9-4-5-11(14)15-8-9/h4-5,7-8,10H,6H2,1-3H3,(H,16,18)/t10-/m0/s1
    • InChIKey: OKBYOEDFMSHPET-JTQLQIEISA-N
    • ほほえんだ: BrC1=CC=C(C=N1)[C@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 328.04225g/mol
  • どういたいしつりょう: 328.04225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1164888-10000mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
10000mg
$6450.0 2023-10-03
Enamine
EN300-1164888-5000mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
5000mg
$4349.0 2023-10-03
Enamine
EN300-1164888-1000mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
1000mg
$1500.0 2023-10-03
Enamine
EN300-1164888-2500mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
2500mg
$2940.0 2023-10-03
Enamine
EN300-1164888-50mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
50mg
$1261.0 2023-10-03
Enamine
EN300-1164888-250mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
250mg
$1381.0 2023-10-03
Enamine
EN300-1164888-500mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
500mg
$1440.0 2023-10-03
Enamine
EN300-1164888-100mg
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
100mg
$1320.0 2023-10-03
Enamine
EN300-1164888-1.0g
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
2137092-54-5
1g
$0.0 2023-06-08

tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate 関連文献

tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamateに関する追加情報

Introduction to Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate (CAS No. 2137092-54-5)

Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2137092-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their versatile applications in drug discovery and development, particularly in the synthesis of novel bioactive entities. The unique structural features of this compound, including its tert-butyl protecting group, the (1S) configuration at the asymmetric carbon, and the presence of a 6-bromopyridin-3-yl moiety, contribute to its distinct chemical and biological properties.

The tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate structure is designed to serve as a key intermediate in the synthesis of more complex pharmacophores. The 6-bromopyridin-3-yl group is particularly noteworthy, as it is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. Pyridine derivatives are widely recognized for their role in modulating enzyme activity, receptor binding, and other critical biological processes. The bromine atom at the 6-position further enhances the reactivity of this moiety, allowing for subsequent functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, there has been a growing interest in chiral compounds like Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate due to their enhanced selectivity and efficacy in biological systems. The (1S) configuration at the asymmetric carbon center ensures that the compound maintains specific stereochemical properties, which are often crucial for biological activity. This stereochemical control is particularly important in drug development, where enantiomeric purity can significantly influence pharmacokinetic and pharmacodynamic profiles.

The tert-butyl group in this compound serves multiple purposes. It acts as a protecting group for the carbamate moiety, preventing unwanted side reactions during synthetic transformations. Additionally, the bulkiness of the tert-butyl group can influence the conformation and solubility of the molecule, which are critical factors in drug design. Protecting groups are essential tools in synthetic chemistry, allowing chemists to install or remove functional groups in a controlled manner while maintaining the integrity of other parts of the molecule.

Recent advancements in computational chemistry have enabled researchers to predict and optimize the properties of molecules like Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate with greater precision. Molecular modeling techniques can simulate interactions between this compound and biological targets, providing insights into potential binding modes and affinity. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the identification of lead compounds and reducing the time required for experimental validation.

The synthesis of Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, protection-deprotection strategies, and stereoselective transformations. The use of advanced synthetic methodologies, such as transition metal-catalyzed reactions or asymmetric hydrogenation, can enhance efficiency and scalability.

In pharmaceutical research, intermediates like Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate are often used in the development of novel therapeutics targeting various diseases. For instance, pyridine-based compounds have shown promise in treating neurological disorders, infectious diseases, and cancer. The structural versatility of this molecule allows it to be modified further to explore different biological activities. By systematically varying substituents or functional groups, researchers can generate libraries of compounds for high-throughput screening (HTS) to identify potential drug candidates.

The role of intermediates such as Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate extends beyond academic research; they are also valuable assets in industrial settings where large-scale production of active pharmaceutical ingredients (APIs) is required. Efficient synthetic routes must be developed to meet regulatory standards and ensure cost-effectiveness. Continuous process optimization is essential to enhance scalability while maintaining quality control.

Current trends in medicinal chemistry emphasize the importance of green chemistry principles in drug development. This includes minimizing waste generation, using sustainable solvents, and designing synthetic pathways that reduce environmental impact. The synthesis of Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate can be adapted to align with these principles by incorporating catalytic methods or solvent-free reactions where possible.

Future directions in research may focus on exploring new applications for this compound or its derivatives. For example, investigating its potential as a ligand in metalloproteinase inhibition could open up avenues for treating inflammatory diseases or cancer. Additionally, studying its interactions with other biological targets may reveal novel therapeutic possibilities.

In conclusion,Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate (CAS No. 2137092-54-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its synthesis involves sophisticated organic transformations that highlight the ingenuity of modern chemical methodologies. As research progresses,this compound will likely continue to play a pivotal role in developing next-generation therapeutics, addressing unmet medical needs across various disease areas.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.